![molecular formula C15H16ClNO3 B11836125 4-((5-Chloroquinolin-8-yl)oxy)butyl acetate](/img/structure/B11836125.png)
4-((5-Chloroquinolin-8-yl)oxy)butyl acetate
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Overview
Description
4-((5-Chloroquinolin-8-yl)oxy)butyl acetate is a chemical compound that belongs to the class of quinolines. It is characterized by the presence of a chloro group at position 5 and an oxybutyl acetate group at position 8 of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloroquinolin-8-yl)oxy)butyl acetate typically involves the reaction of 5-chloroquinoline with butyl acetate in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as chloroform or ethyl acetate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-((5-Chloroquinolin-8-yl)oxy)butyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloro group to other substituents.
Substitution: The chloro group can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research has indicated that derivatives of quinoline, including 4-((5-Chloroquinolin-8-yl)oxy)butyl acetate, exhibit significant antiviral properties. A study focusing on structure-activity relationships (SAR) revealed that modifications to the quinoline core can enhance the compound's inhibitory activity against viruses such as influenza. The ether linkage between the quinoline and other functional groups was found to be crucial for maintaining antiviral efficacy .
2. Acetylcholinesterase Inhibition
Compounds similar to this compound have been investigated for their potential as acetylcholinesterase inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated that certain derivatives could significantly inhibit acetylcholinesterase activity, suggesting a promising therapeutic application for cognitive disorders .
Agricultural Applications
1. Crop Protection
The compound is also noted for its use in agricultural contexts, particularly in crop protection products. Its structural characteristics enable it to function effectively as an active ingredient in pesticides, targeting specific pests while minimizing harm to beneficial organisms. Research indicates that quinoline derivatives can enhance the efficacy of existing agricultural chemicals, leading to more effective pest management strategies .
Case Study 1: Antiviral Efficacy
A detailed study evaluated the antiviral properties of various quinoline derivatives, including this compound. The results showed a marked increase in activity with specific structural modifications. For instance, compounds with bulky alkyl groups demonstrated improved binding affinity to viral targets, enhancing their overall effectiveness .
Compound Structure | IC50 Value (µM) | Remarks |
---|---|---|
Base Compound | 15.0 | Initial activity observed |
Modified Compound A | 5.0 | Significant improvement |
Modified Compound B | 2.0 | Best performing variant |
Case Study 2: Acetylcholinesterase Inhibition
In another study focusing on neuroprotective agents, various derivatives of the compound were synthesized and tested for their ability to inhibit acetylcholinesterase. The most effective derivative exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in Alzheimer's treatment .
Compound Variant | IC50 Value (µM) | Mechanism of Action |
---|---|---|
Original Variant | 10.0 | Moderate inhibition |
Enhanced Variant | 2.7 | Strong inhibition |
Mechanism of Action
The mechanism of action of 4-((5-Chloroquinolin-8-yl)oxy)butyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in disrupting cellular processes in microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((5-Chloroquinolin-8-yl)oxy)butyl acetate include:
- 5-Chloroquinoline
- 8-Hydroxyquinoline
- 4-Butoxyquinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-((5-Chloroquinolin-8-yl)oxy)butyl acetate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse scientific sources.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloroquinoline with butyl acetate under acidic conditions. This method has been optimized to yield high purity and quantity of the desired product, with yields often exceeding 80% in laboratory settings.
Antimicrobial Properties
Research indicates that compounds related to quinoline derivatives exhibit significant antimicrobial activity. For example, derivatives containing the 8-hydroxyquinoline nucleus have demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 1 × 10^-6 to 1 × 10^-5 mg/mL .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | MIC (mg/mL) |
---|---|---|
5-Chloroquinoline | Pseudomonas aeruginosa | 1 × 10^-6 |
4-(benzo[d]thiazole-2-yl) phenols | Klebsiella pneumoniae | 1 × 10^-5 |
Anticancer Activity
In vitro studies have shown that quinoline derivatives can inhibit cancer cell proliferation. For instance, certain analogs have been reported to exhibit IC50 values as low as 20 nM against various cancer cell lines, indicating potent anticancer properties . The mechanism of action is believed to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Table 2: Anticancer Activity of Quinoline Derivatives
Compound Name | Cancer Cell Line | IC50 (nM) |
---|---|---|
Quinoline Derivative A | MCF-7 | 20 |
Quinoline Derivative B | KB-V1 | 14 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The chloro group enhances lipophilicity, facilitating better cell membrane penetration and bioavailability. Additionally, the compound's structure allows it to interfere with critical cellular processes such as DNA replication and protein synthesis.
Case Studies
- Antiviral Activity : A study highlighted the potential of quinoline derivatives in inhibiting viral replication, particularly for strains like H5N1. The results indicated that specific substitutions on the quinoline ring could enhance antiviral efficacy while maintaining low cytotoxicity .
- Neuroprotective Effects : Research into related compounds has suggested neuroprotective properties, particularly in models simulating Alzheimer’s disease. These compounds demonstrated significant acetylcholinesterase inhibition, thereby potentially increasing acetylcholine levels in the brain .
Properties
Molecular Formula |
C15H16ClNO3 |
---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
4-(5-chloroquinolin-8-yl)oxybutyl acetate |
InChI |
InChI=1S/C15H16ClNO3/c1-11(18)19-9-2-3-10-20-14-7-6-13(16)12-5-4-8-17-15(12)14/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
WTYSMAQMWPHTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
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